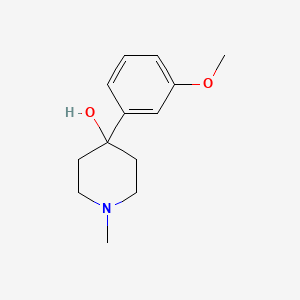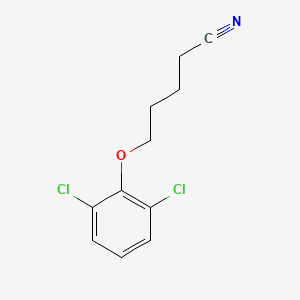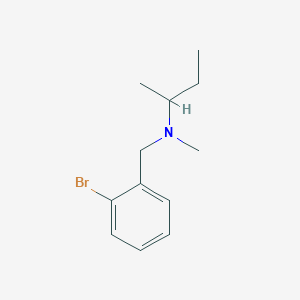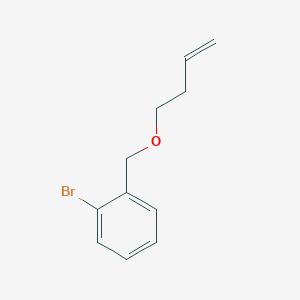
Allyl-(4-bromobenzyl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl-(4-bromobenzyl)ether is an organic compound characterized by the presence of an allyl group and a 4-bromobenzyl group connected through an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl-(4-bromobenzyl)ether can be synthesized through the Williamson ether synthesis. This involves the reaction of 4-bromobenzyl alcohol with allyl bromide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction typically proceeds under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. Catalysts such as phase transfer catalysts may be employed to enhance reaction rates and selectivity .
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydride, potassium hydroxide, and various nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
Allyl-(4-bromobenzyl)ether finds applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of allyl-(4-bromobenzyl)ether involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in oxidation reactions, the compound undergoes electron transfer processes, resulting in the formation of reactive intermediates that further react to form the final products . The molecular pathways involved include the activation of specific enzymes and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
- Allyl benzyl ether
- Allyl phenyl ether
- 4-Bromobenzyl alcohol
Comparison: Allyl-(4-bromobenzyl)ether is unique due to the presence of both an allyl group and a 4-bromobenzyl group. This combination imparts distinct reactivity patterns compared to similar compounds. For example, the presence of the bromine atom in this compound makes it more reactive in nucleophilic substitution reactions compared to allyl benzyl ether .
Eigenschaften
IUPAC Name |
1-bromo-4-(prop-2-enoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h2-6H,1,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFWTMFACBWSBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









propylamine](/img/structure/B7867201.png)
![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)

![N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867224.png)

